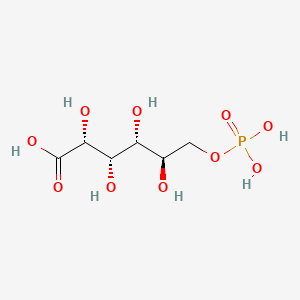
Ácido 6-fosfoglucónico
Descripción general
Descripción
6-Phosphogluconic acid is a phosphorylated sugar acid that plays a crucial role in cellular metabolism. It is an intermediate in the pentose phosphate pathway and the Entner-Doudoroff pathway. This compound is formed from 6-phosphogluconolactone by the enzyme 6-phosphogluconolactonase and is subsequently converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, producing NADPH in the process .
Aplicaciones Científicas De Investigación
6-Phosphogluconic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 6-Phosphogluconic acid is the enzyme 6-Phosphogluconate Dehydrogenase (6PGD) . This enzyme plays a key role in the metabolism and function of regulatory T cells .
Mode of Action
6-Phosphogluconic acid interacts with its target, 6PGD, in the oxidative phase of the Pentose Phosphate Pathway (PPP). It is converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, in an oxidative decarboxylation which also produces NADPH .
Biochemical Pathways
6-Phosphogluconic acid is involved in the Pentose Phosphate Pathway (PPP) and the Entner–Doudoroff pathway . In the oxidative phase of the PPP, it is converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, producing NADPH in the process . In the Entner-Doudoroff pathway, it may be acted upon by 6-phosphogluconate dehydratase to produce 2-keto-3-deoxy-6-phosphogluconate .
Pharmacokinetics
Glucose enters the cell via glucose transporter 1 (Glut1) and is metabolized to glucose 6-phosphate (G6P), which can enter the PPP .
Result of Action
The action of 6-Phosphogluconic acid results in substantial changes in cellular metabolism. Blocking 6PGD in the oxidative PPP can lead to a reduction of regulatory T cells’ suppressive function and shifts toward Th1, Th2, and Th17 phenotypes . This can lead to the development of fetal inflammatory disorder in mice models . Metabolically, 6PGD-blocked Tregs show improved glycolysis and enhanced non-oxidative PPP to support nucleotide biosynthesis .
Action Environment
It is known that the compound plays a role in cellular metabolism, which can be influenced by factors such as nutrient availability and cellular energy status .
Análisis Bioquímico
Biochemical Properties
6-Phosphogluconic acid is involved in several biochemical reactions. It is formed from 6-phosphogluconolactone by the enzyme 6-phosphogluconolactonase and is subsequently converted to ribulose 5-phosphate by phosphogluconate dehydrogenase. This conversion is an oxidative decarboxylation reaction that also produces NADPH . In microorganisms that utilize the Entner-Doudoroff pathway, 6-phosphogluconic acid can be acted upon by 6-phosphogluconate dehydratase to produce 2-keto-3-deoxy-6-phosphogluconate .
Cellular Effects
6-Phosphogluconic acid influences various cellular processes. It is a key intermediate in the pentose phosphate pathway, which is critical for the production of NADPH and ribose 5-phosphate. NADPH is essential for reductive biosynthesis and maintaining the cellular redox state, while ribose 5-phosphate is a precursor for nucleotide synthesis . The presence of 6-phosphogluconic acid in the pentose phosphate pathway also affects cell signaling pathways and gene expression by modulating the levels of NADPH and other metabolites .
Molecular Mechanism
The molecular mechanism of 6-Phosphogluconic acid involves its interactions with specific enzymes. It is formed by the hydrolysis of 6-phosphogluconolactone by 6-phosphogluconolactonase. The resulting 6-phosphogluconic acid is then converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, which also produces NADPH . This reaction is crucial for maintaining the balance of NADPH in the cell, which is necessary for various biosynthetic processes and antioxidant defenses .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 6-Phosphogluconic acid can influence its effects over time. Studies have shown that the activity of enzymes involved in its metabolism, such as 6-phosphogluconate dehydrogenase, can be affected by factors like pH and temperature . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where alterations in the levels of 6-Phosphogluconic acid can impact cellular metabolism and redox balance .
Dosage Effects in Animal Models
The effects of 6-Phosphogluconic acid vary with different dosages in animal models. At optimal doses, it supports normal cellular functions by contributing to the production of NADPH and ribose 5-phosphate. At high doses, it may lead to toxic effects due to the overproduction of reactive oxygen species (ROS) and disruption of cellular redox balance . Threshold effects have been observed, where low doses have minimal impact, while higher doses can significantly alter cellular metabolism .
Metabolic Pathways
6-Phosphogluconic acid is a key intermediate in the pentose phosphate pathway and the Entner-Doudoroff pathway. In the pentose phosphate pathway, it is involved in the oxidative phase, where it is converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, producing NADPH in the process . This pathway is crucial for the generation of reducing power and the synthesis of nucleotides . In the Entner-Doudoroff pathway, 6-Phosphogluconic acid is converted to 2-keto-3-deoxy-6-phosphogluconate by 6-phosphogluconate dehydratase .
Transport and Distribution
Within cells, 6-Phosphogluconic acid is transported and distributed through specific transporters and binding proteins. It is primarily localized in the cytosol, where it participates in the pentose phosphate pathway . The distribution of 6-Phosphogluconic acid can affect its availability for metabolic reactions and its impact on cellular processes .
Subcellular Localization
6-Phosphogluconic acid is predominantly localized in the cytosol, where it functions in the pentose phosphate pathway . Its activity and function can be influenced by its subcellular localization, as the enzymes involved in its metabolism are also cytosolic . Post-translational modifications and targeting signals may direct 6-Phosphogluconic acid to specific compartments or organelles, affecting its role in cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Phosphogluconic acid can be prepared enzymatically. One common method involves the enzymatic conversion of glucose-6-phosphate to 6-phosphogluconic acid using glucose-6-phosphate dehydrogenase and 6-phosphogluconolactonase .
Industrial Production Methods
Industrial production of 6-phosphogluconic acid typically involves microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce the enzymes required for the conversion of glucose-6-phosphate to 6-phosphogluconic acid. The fermentation broth is then processed to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Phosphogluconic acid undergoes several types of chemical reactions, including:
Oxidation: It is oxidatively decarboxylated by phosphogluconate dehydrogenase to produce ribulose 5-phosphate and NADPH.
Dehydration: In the Entner-Doudoroff pathway, it is dehydrated by 6-phosphogluconate dehydratase to form 2-keto-3-deoxy-6-phosphogluconate.
Common Reagents and Conditions
Major Products
Oxidation: Ribulose 5-phosphate and NADPH.
Dehydration: 2-Keto-3-deoxy-6-phosphogluconate.
Comparación Con Compuestos Similares
6-Phosphogluconic acid can be compared with other phosphorylated sugar acids, such as:
Glucose-6-phosphate: An upstream metabolite in the pentose phosphate pathway that is converted to 6-phosphogluconic acid.
Ribulose 5-phosphate: A downstream product of 6-phosphogluconic acid oxidation.
2-Keto-3-deoxy-6-phosphogluconate: A product of 6-phosphogluconic acid dehydration in the Entner-Doudoroff pathway.
The uniqueness of 6-phosphogluconic acid lies in its dual role in both the pentose phosphate pathway and the Entner-Doudoroff pathway, making it a critical intermediate in cellular metabolism .
Propiedades
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3-,4+,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRSGZKFKXLSJQ-SQOUGZDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872623 | |
| Record name | 6-Phospho-D-gluconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Barium salt hydrate: White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | 6-Phosphogluconic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11670 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 6-Phosphogluconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
921-62-0 | |
| Record name | 6-Phosphogluconic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phosphogluconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-phospho-D-gluconic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02076 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Phospho-D-gluconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-gluconic acid 6-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-PHOSPHOGLUCONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W31WK7B8U0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Phosphogluconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 6-phosphogluconic acid and what is its role in cellular metabolism?
A: 6-Phosphogluconic acid is a key intermediate in the pentose phosphate pathway (PPP), a metabolic pathway that branches from glycolysis. [] It plays a crucial role in generating NADPH and pentose sugars, essential for various cellular processes.
Q2: How does 6-phosphogluconic acid contribute to NADPH production?
A: 6-Phosphogluconic acid is oxidized by the enzyme 6-phosphogluconate dehydrogenase, producing NADPH and ribulose-5-phosphate. [, , ] This reaction is a major source of NADPH, essential for reductive biosynthesis and antioxidant defense.
Q3: What is the significance of the pentose phosphate pathway in relation to 6-phosphogluconic acid?
A: The pentose phosphate pathway, with 6-phosphogluconic acid as a key intermediate, provides precursors for nucleotide biosynthesis and NADPH for various metabolic functions. [, ] Its activity is crucial for cellular growth, antioxidant defense, and biosynthesis of essential molecules.
Q4: Can you explain the role of 6-phosphogluconolactonase in the context of 6-phosphogluconic acid metabolism?
A: 6-Phosphogluconolactonase hydrolyzes 6-phosphoglucono-δ-lactone, the immediate product of glucose-6-phosphate dehydrogenase, to form 6-phosphogluconic acid. This step is crucial for the continuation of the pentose phosphate pathway. []
Q5: How does boron interact with 6-phosphogluconic acid in plants?
A: In plants, borate can associate with 6-phosphogluconic acid, forming a complex that inhibits 6-phosphogluconate dehydrogenase activity. [] This interaction influences the partitioning of carbon flux between glycolysis and the pentose phosphate pathway.
Q6: Are there any studies investigating the metabolism of 6-phosphogluconic acid in specific organisms?
A: Yes, research has explored 6-phosphogluconic acid metabolism in various organisms, including bacteria like Shigella flexneri [], the fungus Ustilago maydis [, ], and fish like Salmo gairdnerii []. These studies highlight the diverse metabolic adaptations and importance of this pathway across different life forms.
Q7: What is the molecular formula and weight of 6-phosphogluconic acid?
A7: The molecular formula of 6-phosphogluconic acid is C6H13O10P, and its molecular weight is 276.12 g/mol.
Q8: What is the role of 6-phosphogluconic acid in enzymatic reactions?
A: 6-Phosphogluconic acid serves as the substrate for 6-phosphogluconate dehydrogenase, a key enzyme in the pentose phosphate pathway. [, , ] This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconic acid, producing NADPH, ribulose-5-phosphate, and carbon dioxide.
Q9: How is 6-phosphogluconic acid typically measured in biological samples?
A: Several methods are employed to measure 6-phosphogluconic acid levels. These include spectrophotometric assays coupled to the 6-phosphogluconate dehydrogenase reaction, where NADPH production is monitored. [, ] Additionally, techniques like capillary electrophoresis-time-of-flight mass spectrometry (CE-TOFMS) can provide comprehensive metabolic profiling, including 6-phosphogluconic acid levels. [] Radioactive isotope labeling, such as using 14C-labeled glucose, can also be used to trace the metabolic fate of 6-phosphogluconic acid. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


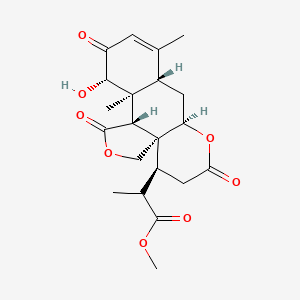
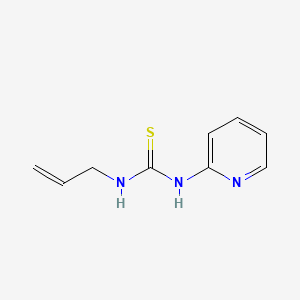
![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium](/img/structure/B1222514.png)
![(1R,9S,10R)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1222515.png)
![3-[[3-[(4-Acetamidophenyl)sulfonylamino]-1,4-dihydroquinoxalin-2-yl]imino]-6-oxo-1-cyclohexa-1,4-dienecarboxylic acid](/img/structure/B1222516.png)
![4-bromo-N-[(furan-2-carbonylamino)carbamothioyl]benzamide](/img/structure/B1222517.png)
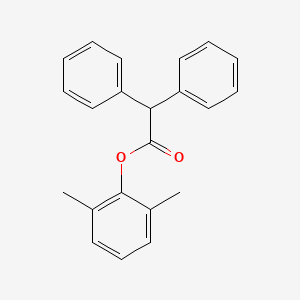
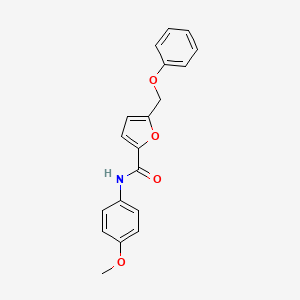
![2-fluoro-N-[2-(2-methylpropyl)-1,3-dioxo-5-isoindolyl]benzamide](/img/structure/B1222522.png)
![1-amino-3-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea](/img/structure/B1222524.png)
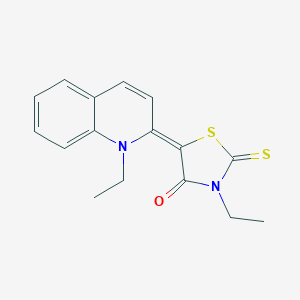
![N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B1222530.png)
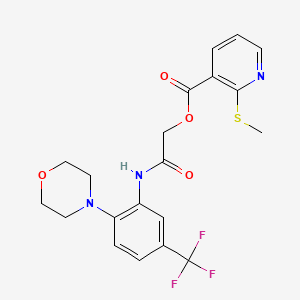
![3-[[4-(1,3,4-Oxadiazol-2-yl)phenyl]methyl]-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide](/img/structure/B1222532.png)
